1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid
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Overview
Description
1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a bis(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with bis(2-hydroxyethyl)amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be designed to maximize efficiency and minimize waste, often incorporating steps such as purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of derivatives with altered functional groups.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group may also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: A simpler compound with a similar cyclopentane ring structure but lacking the bis(2-hydroxyethyl)amino group.
1-Aminocyclopentanecarboxylic acid: Contains an amino group instead of the bis(2-hydroxyethyl)amino group.
Uniqueness: 1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid is unique due to the presence of both the bis(2-hydroxyethyl)amino group and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
CAS No. |
6341-48-6 |
---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO4/c12-7-5-11(6-8-13)10(9(14)15)3-1-2-4-10/h12-13H,1-8H2,(H,14,15) |
InChI Key |
ARJBLHHVHCPWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N(CCO)CCO |
Origin of Product |
United States |
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